Technical Guide: 2-Methyl-2-(pyrimidin-4-yl)propanoic Acid
Technical Guide: 2-Methyl-2-(pyrimidin-4-yl)propanoic Acid
The following is an in-depth technical guide on 2-Methyl-2-(pyrimidin-4-yl)propanoic acid , structured for researchers and drug development professionals.
High-Value Scaffold for Metabolic Stability and Fragment-Based Drug Discovery
Executive Summary
2-Methyl-2-(pyrimidin-4-yl)propanoic acid (CAS: 1780004-23-0) is a specialized heterocyclic building block increasingly utilized in medicinal chemistry. Its structural core features a pyrimidine ring attached to a gem-dimethyl-substituted carboxylic acid tail. This specific architecture serves two critical functions in drug design:
-
Metabolic Blocking: The gem-dimethyl group sterically hinders
-oxidation and other metabolic degradation pathways common to linear alkyl chains. -
Conformational Locking: The Thorpe-Ingold effect (gem-dimethyl effect) restricts the rotation of the side chain, pre-organizing the molecule into a bioactive conformation that often enhances binding affinity to target proteins such as G-protein coupled receptors (GPCRs) and kinases.
This guide details the physicochemical profile, robust synthetic pathways, and handling protocols required to integrate this moiety into advanced pharmaceutical workflows.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Data |
| IUPAC Name | 2-Methyl-2-(pyrimidin-4-yl)propanoic acid |
| CAS Number | 1780004-23-0 |
| Molecular Formula | |
| Molecular Weight | 166.18 g/mol |
| SMILES | CC(C)(C(=O)O)c1ccncn1 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (pH dependent) |
| pKa (Calc.) | ~3.8 (Carboxylic acid), ~1.3 (Pyrimidine N) |
| LogP (Calc.) | ~0.84 |
| TPSA | 63.08 Ų |
| Storage | 2–8°C, Hygroscopic (Store under inert atmosphere recommended) |
Synthetic Pathways & Manufacturing
The synthesis of 2-Methyl-2-(pyrimidin-4-yl)propanoic acid presents a challenge due to the electron-deficient nature of the pyrimidine ring and the steric bulk of the gem-dimethyl group. The most robust industrial route avoids radical instability (common in Minisci reactions for this specific substrate) and instead utilizes Nucleophilic Aromatic Substitution (
Primary Route: Alkylation
This pathway couples 4-chloropyrimidine with a protected isobutyrate enolate, followed by hydrolysis. It is preferred for its scalability and regio-specificity.
Step-by-Step Protocol:
-
Enolate Formation: Methyl isobutyrate is treated with a strong, non-nucleophilic base (e.g., LiHMDS or NaH) in THF at -78°C to generate the enolate.
-
Coupling: 4-Chloropyrimidine is added. The reaction is warmed to room temperature (or heated to 60°C depending on kinetics), allowing the enolate to displace the chloride.
-
Hydrolysis: The resulting ester intermediate is saponified using LiOH in a THF/Water mixture.
-
Workup: Acidification to pH 3-4 precipitates the product or allows for extraction into ethyl acetate.
Synthetic Logic Visualization
The following diagram illustrates the reaction logic, highlighting the critical transition from the chloropyrimidine precursor to the final acid.
Figure 1: Scalable synthetic route via Nucleophilic Aromatic Substitution (
Pharmaceutical Applications & Mechanism[8]
The Gem-Dimethyl Effect in Drug Design
The inclusion of the gem-dimethyl group is not merely structural; it is a functional modification known as the Thorpe-Ingold Effect .
-
Conformational Restriction: The two methyl groups restrict the bond rotation between the pyrimidine ring and the carboxylate. This reduces the entropy penalty upon binding to a protein target, potentially increasing potency by 10-100 fold compared to the des-methyl analog.
-
Metabolic Shielding: In linear alkyl chains, the
-carbon is a "soft spot" for metabolic oxidation (e.g., by Cytochrome P450s). The quaternary carbon in this molecule blocks this degradation pathway, significantly extending the half-life ( ) of the parent drug.
Common Therapeutic Areas
-
GPCR Antagonists: Used as a polar "head group" in antagonists for receptors like CRTH2 (inflammation) or GPR40 (diabetes), where the carboxylic acid forms a salt bridge with a key arginine or lysine residue in the binding pocket.
-
Kinase Inhibitors: The pyrimidine ring serves as a hinge-binder mimic, while the acid tail extends into the solvent-exposed region to improve solubility and selectivity.
Analytical Characterization
To ensure the integrity of the compound for biological assays, the following analytical criteria must be met.
| Method | Expected Signal / Criteria |
| 1H NMR (DMSO-d6) | δ 12.5 (s, 1H, -COOH)δ 9.1 (d, 1H, Pyrimidine C2-H)δ 8.7 (d, 1H, Pyrimidine C6-H)δ 7.6 (dd, 1H, Pyrimidine C5-H)δ 1.55 (s, 6H, Gem-dimethyl |
| LC-MS | ESI+ : [M+H]+ = 167.2 m/zESI- : [M-H]- = 165.2 m/z |
| HPLC Purity | >95% (Area%) at 254 nm |
| Residual Solvents | THF < 720 ppm, Ethyl Acetate < 5000 ppm (ICH Q3C limits) |
Handling & Stability Protocol
Stability[1][6]
-
Hygroscopicity: The free acid can be hygroscopic. Exposure to ambient moisture may cause clumping and difficulty in precise weighing.
-
Chemical Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents. The pyrimidine ring is susceptible to nucleophilic attack at the 2- and 6-positions if exposed to strong nucleophiles under harsh conditions.
Safety (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
-
Minisci Reaction & Pyrimidine Functionalization
-
Thorpe-Ingold Effect (Gem-Dimethyl Effect)
-
Compound Data & Safety
Sources
- 1. Minisci reaction - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. reddit.com [reddit.com]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-(pyrimidin-4-yl)indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
